Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
The synthesis of Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate typically involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This method is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope. Industrial production methods often employ metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a drug candidate in various therapeutic areas.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole moiety is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: This compound has a bromine atom instead of a morpholine group, which may affect its biological activity and chemical properties.
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate:
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: The methylthio group introduces different electronic and steric effects compared to the morpholine group.
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 5-(4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-2-21-16(19)14-11-15(22-17-14)12-3-5-13(6-4-12)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
VQFOLXRLQXUZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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